2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
Overview
Description
The compound 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is a brominated and fluorinated ketone with potential applications in various fields of chemistry and pharmacology. It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals such as atorvastatin calcium, a widely used cholesterol-lowering drug .
Synthesis Analysis
The synthesis of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone involves bromination of 1-(4-fluorophenyl)-2-phenylethanone using HBr and H_2O_2. This process yields the brominated product, which can then be used to synthesize other compounds, such as 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate of atorvastatin calcium . Additionally, the synthesis of related compounds like 2-fluoro-4-bromobiphenyl, which is a precursor to flurbiprofen, has been reported using a practical pilot-scale method involving the diazotization of 2-fluoro-4-bromoaniline .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various computational and experimental techniques. For instance, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of similar compounds have been investigated using software packages like Gaussian09, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . These studies provide insights into the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The compound 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone can undergo various chemical reactions due to the presence of reactive functional groups. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, as seen in the synthesis of multisubstituted triphenylenes and phenanthrenes . Similarly, the fluorine atom can influence the reactivity and selectivity of the molecule in chemical transformations, as demonstrated in the synthesis of fluorinated poly(arylene ether 1,3,4-oxadiazole)s .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone and related compounds have been characterized using various spectroscopic and analytical techniques. For instance, fluorinated polymers with bromophenyl pendant groups have been analyzed by FT-IR, NMR, and gel permeation chromatography (GPC), revealing their molecular weights and thermal properties . Additionally, the dielectric properties of these polymers have been studied, which is important for applications in electronics .
Scientific Research Applications
Synthesis of Statin Intermediates
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone has been utilized in the synthesis of key intermediates for statins, specifically atorvastatin calcium. Through a process involving bromination and condensation reactions, it contributes to the production of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, indicating its importance in the pharmaceutical synthesis of cholesterol-lowering agents (Zhang Yi-fan, 2010).
Creation of N-heterocycle Substituted Derivatives
Research shows its role in forming novel N-heterocycle substituted phenylethanone derivatives, highlighting its versatility in organic synthesis. These derivatives are produced by reacting 2-bromo-1-(4-fluorophenyl)-2-phenylethanone with N-heterocyclic compounds, yielding structures potentially useful for further pharmacological exploration (Mao Ze-we, 2015).
Materials Science and Nanoparticle Synthesis
This compound contributes to the synthesis of advanced materials, such as the production of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. Its application in materials science, particularly in the development of optical materials with potential use in electronics and photonics, underscores its significance beyond pharmaceutical chemistry (Christoph S. Fischer, M. Baier, S. Mecking, 2013).
Antibacterial Compound Synthesis
It also plays a role in the synthesis of antibacterial compounds, as seen in the regioselective synthesis of fluorine-containing thiazole derivatives. These compounds have been evaluated for their antibacterial activity against various bacteria, indicating the potential of 2-bromo-1-(4-fluorophenyl)-2-phenylethanone derived products in contributing to new antibacterial agents (Jafar Abbasi Shiran et al., 2015).
Future Directions
The compound has potential applications in the synthesis of novel homoallylic alcohol derivatives linked to sulfonyl dibenzene moiety in aqueous media . It could also be used in the development of new compounds incorporating aryl sulfone moieties, which are likely to display interesting biological activity .
properties
IUPAC Name |
2-bromo-1-(4-fluorophenyl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTDDALWSRMTDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461735 | |
Record name | 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | |
CAS RN |
88675-31-4 | |
Record name | 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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